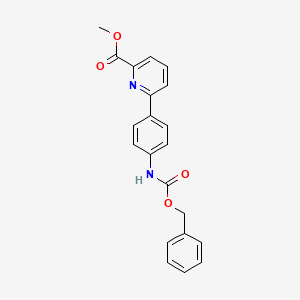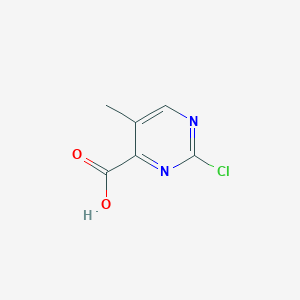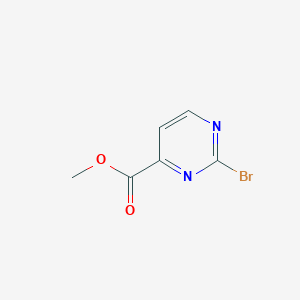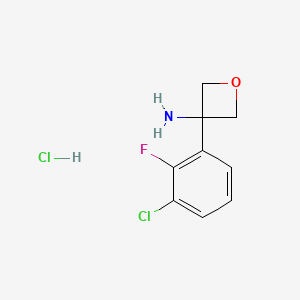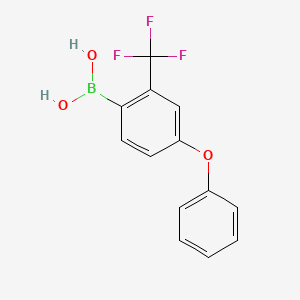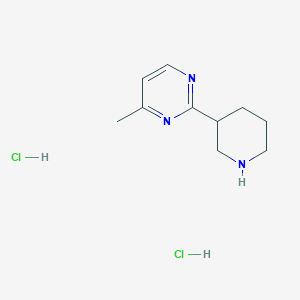
4-Methyl-2-piperidin-3-ylpyrimidine dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, which might be related to the synthesis of “4-Methyl-2-piperidin-3-ylpyrimidine dihydrochloride”, has been discussed in a paper . The paper mentions that the ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .Molecular Structure Analysis
The molecular structure of “this compound” can be found in databases like PubChem . The compound has a molecular formula of C10H17Cl2N3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in databases like PubChem . The compound has a molecular formula of C10H17Cl2N3 .Scientific Research Applications
Corrosion Inhibition Properties : Piperidine derivatives, including compounds structurally related to 4-Methyl-2-piperidin-3-ylpyrimidine dihydrochloride, have been studied for their properties in corrosion inhibition. These compounds exhibit adsorption behaviors on metal surfaces, which is useful in preventing corrosion, particularly on iron. Quantum chemical calculations and molecular dynamics simulations have been employed to investigate these properties (Kaya et al., 2016).
Anti-Angiogenic and DNA Cleavage Activities : Piperidine derivatives have demonstrated potential in inhibiting in vivo angiogenesis, as evaluated using the chick chorioallantoic membrane model. Additionally, these compounds have shown DNA cleavage abilities, suggesting their potential use in anticancer treatments due to their anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Synthesis Methods : Research has been conducted on the synthesis of 2-amino-4-heteroarylpyrimidines, which include pendant piperidine functionality. Such studies focus on efficient and versatile methods for synthesis, potentially useful in the preparation of various pharmaceutical compounds (Humphries et al., 2009).
Antimicrobial Properties : Piperidine derivatives have been synthesized and evaluated for their antimicrobial activities against a range of clinically isolated microbial organisms. Such compounds have shown potent biological activities, indicating their potential use as antibacterial and antifungal agents (Thanusu et al., 2010).
Self-Assembly and H-Bonding : Piperidinium salts of pyrimidinones have been synthesized, with X-ray crystallography data confirming their ability for self-assembly and hydrogen bonding. This property is significant for developing materials with specific molecular architectures (Bararjanian et al., 2010).
Antimycobacterial Activity : Studies have shown that spiro-piperidin-4-ones, a class of compounds related to this compound, possess significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis. This highlights their potential as antimycobacterial agents (Kumar et al., 2008).
properties
IUPAC Name |
4-methyl-2-piperidin-3-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-8-4-6-12-10(13-8)9-3-2-5-11-7-9;;/h4,6,9,11H,2-3,5,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAOIMDQOHMMQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





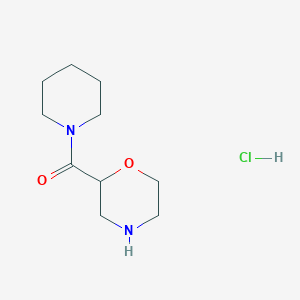

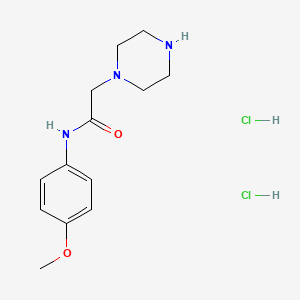
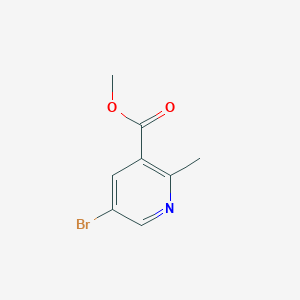

![6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1427728.png)
